1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. This unique structure imparts distinctive chemical properties, making it a subject of interest in various scientific fields. The compound's molecular formula is , and its molecular weight is approximately 228.12 g/mol. It is classified under fluorinated aromatic compounds, which are known for their utility in medicinal chemistry and material science due to their stability and reactivity.
The synthesis of 1,2-difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene can be achieved through several methods, primarily involving nucleophilic aromatic substitution reactions. One common approach includes:
The synthetic route often involves multi-step processes starting from commercially available benzene derivatives. Key steps may include:
The molecular structure of 1,2-difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene features a benzene ring substituted with two fluorine atoms and two methoxy groups at specific positions. The InChI key for this compound is LTDLSWIUMQNWBU-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=C(C(=CC(=C1F)F)OC(F)F)OCF
.
InChI=1S/C8H5F5O2/c9-3-14-6-1-4(10)5(11)2-7(6)15-8(12)13/h1-2,8H,3H2
This structural data indicates the compound's potential for various chemical interactions due to its functional groups.
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The outcomes of these reactions depend on the specific conditions and reagents used.
The mechanism of action for 1,2-difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene primarily revolves around its reactivity due to the presence of fluorine and methoxy groups.
This mechanism allows for diverse functionalization pathways, making it valuable in synthetic organic chemistry.
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene exhibits typical physical properties associated with fluorinated compounds:
The chemical properties include:
These properties make it suitable for various applications in research and industry.
1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific applications:
The versatility and unique characteristics of this compound position it as an important subject in ongoing chemical research and development efforts.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0